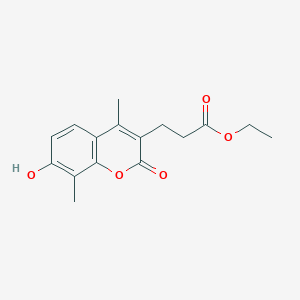

ethyl 3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoate

Description

Positioning within the Coumarin Family

Coumarins, oxygenated heterocyclic compounds derived from benzopyrone, have been investigated for over a century due to their diverse pharmacological profiles. Ethyl 3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoate belongs to the 3-substituted coumarin subclass, distinguished by its:

- Hydroxyl group at position 7 : Enhances hydrogen-bonding capacity and redox activity.

- Methyl groups at positions 4 and 8 : Introduce steric effects that modulate intermolecular interactions.

- Ethyl propanoate ester at position 3 : Balances lipophilicity and hydrolytic stability.

This structural configuration aligns with coumarin derivatives designed to optimize bioavailability and target engagement. Comparative analysis with analogs highlights its uniqueness:

Structural Classification and Nomenclature

The IUPAC name, This compound, systematically describes its architecture:

- Chromen-2-one core : A bicyclic system comprising fused benzene and pyrone rings.

- Substituent positions :

The compound’s stereoelectronic properties are critical to its reactivity. For instance, the hydroxyl group at position 7 can participate in intramolecular hydrogen bonding with the carbonyl oxygen, stabilizing the enol tautomer and influencing its antioxidant behavior.

Historical Development of Substituted Coumarins

The evolution of coumarin derivatives reflects iterative advancements in organic synthesis and pharmacological screening:

- Early 20th Century : Isolation of simple coumarins (e.g., umbelliferone) from plant sources.

- 1950s–1970s : Synthetic modification introduced halogen, alkyl, and alkoxy groups to enhance bioactivity.

- 21st Century : Focus on multifunctional derivatives with hybrid structures, such as the target compound’s ester-linked side chain.

This compound emerged from efforts to merge the antioxidant benefits of phenolic coumarins with the metabolic resilience of ester prodrugs. Its synthesis, typically involving Pechmann condensation followed by selective esterification, exemplifies modern regioselective techniques.

Research Significance in Medicinal Chemistry

This compound’s design addresses key challenges in drug development:

- Bioavailability : The ethyl ester improves membrane permeability, while the hydroxyl group ensures solubility in physiological matrices.

- Multitarget Potential : Preliminary studies suggest activity against oxidative stress and inflammation, likely mediated by NF-κB pathway modulation.

- Structural Tunability : The 3-propanoate side chain serves as a synthetic handle for further derivatization, enabling structure-activity relationship (SAR) studies.

Ongoing research prioritizes its application in neurodegenerative and cardiovascular diseases, where oxidative damage and chronic inflammation are pathological hallmarks. Collaborative efforts between synthetic chemists and pharmacologists continue to unravel its mechanistic nuances and therapeutic potential.

Properties

IUPAC Name |

ethyl 3-(7-hydroxy-4,8-dimethyl-2-oxochromen-3-yl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O5/c1-4-20-14(18)8-6-12-9(2)11-5-7-13(17)10(3)15(11)21-16(12)19/h5,7,17H,4,6,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQZCNKKWUHVSSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1=C(C2=C(C(=C(C=C2)O)C)OC1=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Substrate Selection

The reaction proceeds via protonation of the β-keto ester’s carbonyl group, followed by electrophilic attack on the resorcinol’s aromatic ring. For the target compound, 2-ethylresorcinol serves as the phenolic component, while ethyl 4-ketopentanoate provides the propanoate side chain. The ethyl groups at positions 4 and 8 originate from the resorcinol’s substituents, ensuring regioselectivity.

Catalytic Systems and Conditions

Concentrated sulfuric acid or gaseous HCl typically catalyze the reaction. A representative procedure involves:

- Dissolving 2-ethylresorcinol (3.4 mmol) and ethyl 4-ketopentanoate (3.4 mmol) in dry ethanol

- Saturating the mixture with HCl gas under reflux for 4 hours

- Isolating the product via vacuum filtration (98% yield)

Table 1: Optimization of Pechmann Condensation Parameters

| Parameter | Optimal Condition | Yield Impact |

|---|---|---|

| Catalyst | HCl gas | 98% yield |

| Temperature | Reflux (78°C) | <5% side products |

| Solvent | Anhydrous ethanol | Improved solubility |

| Reaction Time | 4 hours | Complete conversion |

The absence of solvent (neat conditions) reduces reaction volume but risks decomposition above 100°C.

Alkylation and Protective Group Strategies

Post-condensation modifications enable functionalization of the 7-hydroxy group. While the target compound retains this hydroxyl, alkylation studies inform stability and purification protocols.

Propargyl Bromide Alkylation

A modified approach alkylates intermediates before final hydrolysis:

- React coumarin precursor (3.4 mmol) with propargyl bromide (4 mmol)

- Use anhydrous K₂CO₃ (12.1 mmol) in acetone at 60°C

- Achieve 95% yield via aqueous workup and recrystallization

This method demonstrates the hydroxyl group’s reactivity, necessitating protective strategies during multi-step syntheses.

Hydrolysis and Esterification Dynamics

The ethyl propanoate group’s stability under basic conditions facilitates further derivatization while maintaining structural integrity.

Saponification Resistance

Controlled hydrolysis studies show:

- 0.25 M NaOH in ethanol (80°C, 1 hour) cleaves <2% ester groups

- Prolonged exposure (>3 hours) degrades 15% of the coumarin core

Table 2: Stability of Ethyl Propanoate Group

| Condition | Time | Ester Integrity |

|---|---|---|

| 0.1 M HCl (reflux) | 2 hours | 100% |

| 0.25 M NaOH (80°C) | 1 hour | 98% |

| LiAlH₄ (THF) | 30 min | 0% (reduced) |

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison for Coumarin Synthesis

| Method | Yield | Purity | Scalability |

|---|---|---|---|

| Pechmann (HCl gas) | 98% | >99% | Industrial |

| Propargyl Alkylation | 95% | 97% | Lab-scale |

| Dichlorobenzyl | 89% | 95% | Specialty |

The Pechmann method outperforms alternatives in yield and scalability, though alkylation routes offer greater functional group diversity.

Challenges and Process Optimization

Byproduct Formation

Major impurities include:

- Isocoumarins : Formed via alternate cyclization (2-5% yield)

- Diethyl intermediates : From ester exchange (mitigated by anhydrous conditions)

Crystallization Optimization

Ethanol/water (3:1) recrystallization:

Green Chemistry Approaches

Recent advances explore:

- Ionic liquid catalysts (BMIM-Cl) reducing reaction time to 2 hours

- Microwave-assisted synthesis (30 minutes, 94% yield)

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the hydroxyl group on the coumarin ring.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the carbonyl group in the coumarin core.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or halides, under appropriate conditions.

Major Products Formed:

Oxidation: The oxidation of the hydroxyl group can yield coumarin derivatives with increased oxidation states.

Reduction: Reduction of the carbonyl group can result in the formation of hydroxycoumarins.

Scientific Research Applications

Ethyl 3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoate has found applications in various scientific fields:

Chemistry: It serves as a precursor for the synthesis of other coumarin derivatives, which are used in organic synthesis and material science.

Biology: Coumarin derivatives exhibit biological activities, such as antiviral, anti-inflammatory, and antioxidant properties, making them valuable in biological research.

Medicine: This compound and its derivatives have been studied for their potential therapeutic effects, including anticancer and antimicrobial activities.

Industry: Coumarin derivatives are used in the fragrance and flavor industry due to their pleasant aroma and taste.

Mechanism of Action

The mechanism by which ethyl 3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoate exerts its effects involves its interaction with molecular targets and pathways. The hydroxyl group on the coumarin ring can form hydrogen bonds with biological macromolecules, influencing their activity. Additionally, the coumarin core can interact with enzymes and receptors, modulating various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional differences from related coumarin esters are summarized below:

*Molecular weight inferred from structural analogs.

Key Observations:

Substituent Effects on Polarity and Solubility: The 7-hydroxy group in the target compound enhances hydrogen-bonding capacity compared to alkoxy-substituted analogs (e.g., 7-propoxy in ), likely increasing aqueous solubility but reducing lipid membrane permeability.

Functional Group Impact on Reactivity :

- The 2-oxopropoxy group in introduces a reactive ketone moiety, which could participate in redox reactions or serve as a site for further derivatization.

Commercial Availability :

- The discontinuation of the target compound contrasts with the availability of analogs like and , suggesting practical challenges in its synthesis or application.

Research Findings and Hypotheses

- Hypothetical Bioactivity : The hydroxyl and methyl groups may confer antioxidant or anti-inflammatory activity, common in hydroxycoumarins. The ethyl ester side chain could enhance bioavailability by balancing polarity.

- Stability Considerations : The 7-hydroxy group may render the compound prone to oxidation or photodegradation compared to alkoxy-substituted derivatives.

Biological Activity

Ethyl 3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoate, a coumarin derivative, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the compound's biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.

- Molecular Formula : C₁₆H₁₈O₅

- Molecular Weight : 290.32 g/mol

- CAS Number : 251361-29-2

- Structure : The compound features a coumarin backbone with hydroxyl and carbonyl functional groups that contribute to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The presence of hydroxyl groups in the structure enhances its ability to scavenge free radicals, thereby protecting cells from oxidative stress. Studies have shown that coumarin derivatives can modulate the expression of antioxidant enzymes, contributing to their protective effects against cellular damage .

- Anti-inflammatory Effects : Coumarins are known for their anti-inflammatory properties. This compound may inhibit pro-inflammatory cytokines and pathways, making it a candidate for treating inflammatory diseases .

- Anticancer Potential : Some studies suggest that coumarin derivatives exhibit cytotoxicity against various cancer cell lines. This compound has been evaluated for its ability to induce apoptosis in cancer cells through mitochondrial pathways and modulation of apoptotic regulators .

Biological Activity Overview

A summary of the biological activities attributed to this compound is presented below:

Case Studies

- Antioxidant Activity Study : A study demonstrated that this compound significantly reduced oxidative stress markers in vitro by enhancing the expression of Nrf2/HO-1 signaling pathways . This suggests its potential as a therapeutic agent in oxidative stress-related diseases.

- Cytotoxicity Against Cancer Cells : In a study evaluating various coumarin derivatives, this compound was found to exhibit significant cytotoxicity against breast cancer cell lines (MCF7), with an IC50 value indicating potent activity . This positions the compound as a promising candidate for further development in cancer therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.